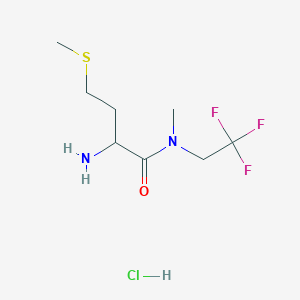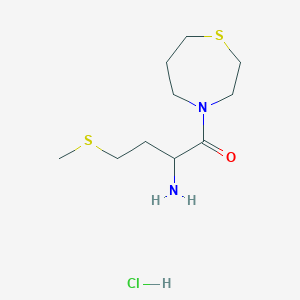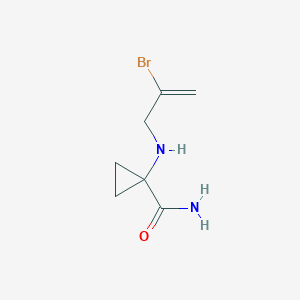
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is widely used in the synthesis of various molecules, and its unique properties make it an attractive candidate for scientific research.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide is not yet fully understood. However, it is believed that this compound acts as a nucleophile, which can react with various electrophiles to form new molecules. This property makes it an attractive candidate for use in various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have potential applications in the treatment of various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide in lab experiments is its unique properties, which make it an attractive candidate for various chemical reactions. However, the limitations of this compound include its high cost and potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide. One of the most promising areas of research is the development of new catalytic systems based on this compound. These systems have the potential to revolutionize various industrial processes and reduce the environmental impact of chemical reactions. Another area of research is the study of the biochemical and physiological effects of this compound, which may lead to the development of new treatments for various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively used in the synthesis of various molecules, and its unique properties make it an attractive candidate for scientific research. While there are limitations to its use, the future directions for research on this compound are promising and may lead to significant advancements in various fields of science.
Synthesemethoden
The synthesis of 1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 2-bromoallylamine with cyclopropanecarboxylic acid. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoprop-2-enylamino)cyclopropane-1-carboxamide has been extensively used in scientific research due to its unique properties. This compound has been used in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new catalytic systems, which have the potential to revolutionize various industrial processes.
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enylamino)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-5(8)4-10-7(2-3-7)6(9)11/h10H,1-4H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDKGNPMVQQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNC1(CC1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)
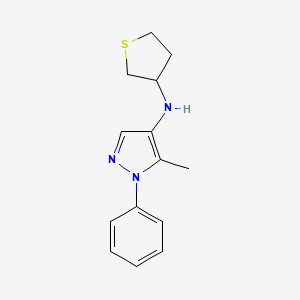
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)
![2-morpholin-4-yl-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7643009.png)
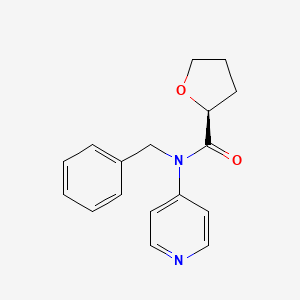
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
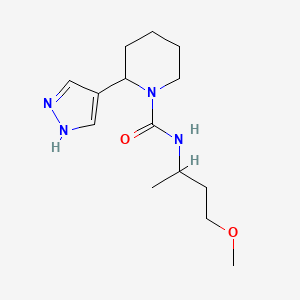
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)
